molecular formula C10H13NO B1334980 4-methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 52372-96-0

4-methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No. B1334980
CAS RN: 52372-96-0
M. Wt: 163.22 g/mol
InChI Key: JMXMRMSUOHVHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff bases, which are typically generated through the condensation of an amine with a carbonyl compound. For instance, the synthesis of Schiff base ligands with methoxy groups and their characterization through various spectroscopic techniques has been reported . Additionally, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from reactions involving methoxy-substituted precursors and amines has been described, highlighting the versatility of methoxy-substituted amines in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of compounds related to 4-methoxy-2,3-dihydro-1H-inden-1-amine has been elucidated using X-ray diffraction (XRD) analysis. For example, the structure of (4-methoxyphenyl)formamide and its derivatives was determined by XRD, providing detailed information on the molecular geometry and crystal packing . Computational methods, such as density functional theory (DFT), have also been employed to calculate the molecular geometry and compare it with experimental data, as seen in the study of a novel Schiff base compound .

Chemical Reactions Analysis

The reactivity of methoxy-substituted amines has been explored in various chemical reactions. The formation of O-silylurethanes, ureas, and formamides from reactions involving (4-methoxyphenyl)amine and its derivatives has been studied, indicating the potential for diverse chemical transformations . The heterocyclization reaction of methoxy-substituted precursors with amines to synthesize pyrrole derivatives further demonstrates the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

Spectroscopic studies, including UV-vis, FT-IR, 1H, and 13C NMR spectroscopy, have been conducted to investigate the physical and chemical properties of methoxy-substituted Schiff bases . The presence of characteristic N-H, C-O, and C=N stretching vibrations in the IR spectrum suggests the formation of zwitterionic forms in the solid state . UV-vis absorption spectra have been used to study tautomeric equilibria and electronic transitions, providing insights into the electronic structure and photophysical properties of these compounds .

Scientific Research Applications

Inhibition of Melanin Production

4-methoxy-2,3-dihydro-1H-inden-1-amine has been explored for its effects on melanin biosynthesis, which is significant for skin hyper-pigmentation issues. Research found that a compound related to it inhibited tyrosinase activity in melanin synthesis and showed UV-blocking effects, suggesting its potential use as a skin whitening agent (Choi et al., 2002).

Antimycobacterial Activity

Studies have reported the synthesis of derivatives of 4-methoxy-2,3-dihydro-1H-inden-1-amine with significant antimycobacterial activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. This research indicates its potential as a therapeutic agent against tuberculosis (Kumar et al., 2013).

Antimicrobial and Anticoccidial Activity

Compounds derived from 4-methoxy-2,3-dihydro-1H-inden-1-amine have shown notable antimicrobial and anticoccidial activities. These properties suggest its potential in the development of new antimicrobial agents and treatments for coccidiosis, a parasitic disease in poultry (Georgiadis, 1976).

Asymmetric Hydrogenation for Optically Active Amines

Research has been conducted on asymmetric hydrogenation of compounds related to 4-methoxy-2,3-dihydro-1H-inden-1-amine to produce optically active amines. These findings are significant in the field of chiral chemistry and pharmaceutical synthesis (Maj et al., 2016).

Potential in Cancer Treatment

Studies have indicated the potential of 4-methoxy-2,3-dihydro-1H-inden-1-amine derivatives in cancer treatment. Research on new phenolic Mannich bases derived from it showed cytotoxic and anticancer effects, suggesting a possible role in developing new anticancer drugs (Gul et al., 2019).

Safety And Hazards

The compound is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for the study of 4-methoxy-2,3-dihydro-1H-inden-1-amine are not mentioned in the search results, research into related compounds suggests potential applications in the treatment of Parkinson’s disease and as potent inhibitors of 5-HT and dopamine (DA) reuptake .

properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXMRMSUOHVHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966770
Record name 4-Methoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2,3-dihydro-1H-inden-1-amine

CAS RN

52372-96-0
Record name 2,3-Dihydro-4-methoxy-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52372-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Inden-1-amine, 2,3-dihydro-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-inden-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.